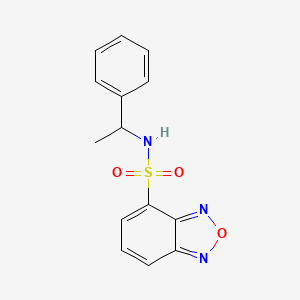
N~1~,N~1~-diethyl-N~4~-4-pyridinyl-1,4-piperidinedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~-diethyl-N~4~-4-pyridinyl-1,4-piperidinedicarboxamide, commonly known as DPA, is a chemical compound that has gained significant attention in scientific research. DPA is a potent inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner Max, which plays a crucial role in the development of cancer.
Mecanismo De Acción
DPA inhibits the protein-protein interaction between c-Myc and Max by binding to the c-Myc protein. This binding disrupts the formation of the c-Myc/Max heterodimer, which is necessary for the transcriptional activity of c-Myc. This inhibition of c-Myc activity leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
DPA has been shown to have a low toxicity profile and is well-tolerated in animal studies. DPA has been shown to inhibit cancer cell growth both in vitro and in vivo, and to protect neurons from damage caused by amyloid-beta. DPA has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DPA in lab experiments is its specificity for the c-Myc/Max interaction. DPA has been shown to have little to no effect on other protein-protein interactions. However, one limitation of using DPA in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer to cells in culture.
Direcciones Futuras
There are several potential future directions for the study of DPA. One area of research could be the development of more potent analogs of DPA. Another area of research could be the investigation of the potential of DPA in combination with other cancer therapies. Additionally, the potential of DPA as a treatment for other diseases, such as inflammatory diseases, could be explored.
Métodos De Síntesis
The synthesis of DPA involves the reaction of 4-pyridinecarboxaldehyde with ethyl 4-piperidinecarboxylate to form an intermediate product. This intermediate product is then reacted with diethylamine to produce DPA. The yield of DPA is typically around 50%, and the compound can be purified using column chromatography.
Aplicaciones Científicas De Investigación
DPA has been extensively studied for its potential as a cancer therapeutic agent. The protein-protein interaction between c-Myc and Max is a critical step in the development of many types of cancer. DPA has been shown to disrupt this interaction, leading to the inhibition of cancer cell growth both in vitro and in vivo. DPA has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. DPA has been shown to protect neurons from damage caused by amyloid-beta, a protein that is implicated in the development of Alzheimer's disease.
Propiedades
IUPAC Name |
1-N,1-N-diethyl-4-N-pyridin-4-ylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-3-19(4-2)16(22)20-11-7-13(8-12-20)15(21)18-14-5-9-17-10-6-14/h5-6,9-10,13H,3-4,7-8,11-12H2,1-2H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWDPESLWULVGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~,N~1~-diethyl-N~4~-(pyridin-4-yl)piperidine-1,4-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

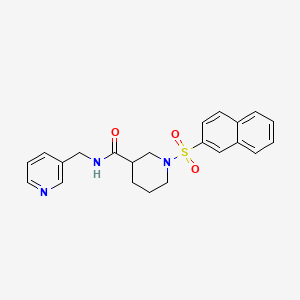
![5-[4-(benzyloxy)benzylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5493910.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B5493940.png)
![N-[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]phenylalanine](/img/structure/B5493944.png)
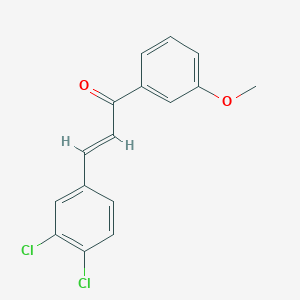
![N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5493951.png)
![1'-(cyclopropylcarbonyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5493958.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5493966.png)

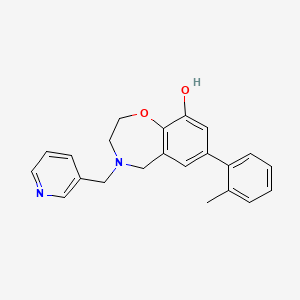
![4,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5493975.png)
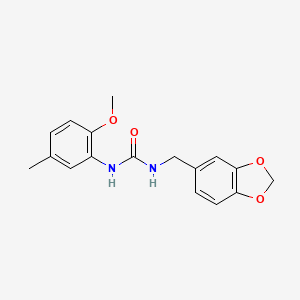
![2-methyl 4-propyl 5-{[3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5493997.png)
